2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one
Description
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of an iodo group at the 6th position of the benzopyran ring and an aminophenyl group attached via an ethenyl linkage
Properties
CAS No. |
887647-04-3 |
|---|---|
Molecular Formula |
C17H12INO2 |
Molecular Weight |
389.19 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethenyl]-6-iodochromen-4-one |
InChI |
InChI=1S/C17H12INO2/c18-12-4-8-17-15(9-12)16(20)10-14(21-17)7-3-11-1-5-13(19)6-2-11/h1-10H,19H2 |
InChI Key |
BPBMAJAZUBZQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-iodo-2-hydroxyacetophenone and 4-aminobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-iodo-2-hydroxyacetophenone and 4-aminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the benzopyran ring with the ethenyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodo group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Material Science: It is explored for its use in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular signaling pathways, such as kinases and transcription factors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Aminophenyl)ethenyl]-4H-1-benzopyran-4-one: Lacks the iodo group at the 6th position, resulting in different reactivity and applications.
2-[2-(4-Nitrophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one: Contains a nitro group instead of an amino group, leading to different chemical properties and biological activities.
Uniqueness
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one is unique due to the presence of both the iodo and aminophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
